2,4- vs. 2,5-Diphenylfuran Scaffolds: 2-Fold Difference in Antileishmanial Potency
In a direct head-to-head study of aromatic dications against Leishmania donovani, the 2,4-bis-(4-amidinophenyl)furan scaffold demonstrated a 2-fold superior potency (IC50 = 1.30 ± 0.21 µM) compared to its 2,5-isomer, which was only equipotent to the clinical control pentamidine [1]. This finding establishes that the 2,4-diphenyl arrangement on the furan core, which is present in the target compound, is a critical determinant for enhanced antiparasitic activity and cannot be replicated by the 2,5-diphenyl analog.
| Evidence Dimension | In vitro antileishmanial activity (IC50) |
|---|---|
| Target Compound Data | 2,4-bis-(4-amidinophenyl)furan IC50 = 1.30 ± 0.21 µM |
| Comparator Or Baseline | 2,5-bis-(4-amidinophenyl)furan and pentamidine (equipotent, pentamidine IC50 ~2.6 µM) |
| Quantified Difference | 2-fold more active than the 2,5-isomer; twice as active as pentamidine |
| Conditions | Axenic amastigote-like L. donovani parasites, in vitro assay |
Why This Matters
For antiparasitic drug discovery programs, selecting the 2,4-diphenylfuran scaffold over the 2,5-isomer can double antiparasitic potency, directly impacting lead optimization and candidate selection.
- [1] Brendle, J. J., et al. Antileishmanial Activities of Several Classes of Aromatic Dications. Antimicrobial Agents and Chemotherapy, 2002, 46(3), 797-807. View Source
